Cas no 895929-03-0 (3,5-dimethyl-1-(pentafluorophenyl)methyl-1H-pyrazol-4-amine)

3,5-Dimethyl-1-(pentafluorophenyl)methyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative with a pentafluorophenylmethyl substituent, offering unique reactivity and stability due to its electron-withdrawing fluorine atoms. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural features enable selective functionalization and enhanced binding properties. The presence of the pentafluorophenyl group enhances lipophilicity, improving membrane permeability in bioactive applications. Its pyrazole core serves as a versatile scaffold for further synthetic modifications, making it useful in the development of novel heterocyclic compounds. The amine functionality at the 4-position provides an additional site for derivatization, facilitating the synthesis of targeted molecules with tailored properties.
3,5-dimethyl-1-(pentafluorophenyl)methyl-1H-pyrazol-4-amine structure
895929-03-0 structure
Product name:3,5-dimethyl-1-(pentafluorophenyl)methyl-1H-pyrazol-4-amine
CAS No:895929-03-0
MF:C12H10F5N3
MW:291.219919681549
MDL:MFCD03422513
CID:5226601
PubChem ID:5047746

3,5-dimethyl-1-(pentafluorophenyl)methyl-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-amine
    • 1H-Pyrazol-4-amine, 3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]-
    • 3,5-dimethyl-1-(pentafluorophenyl)methyl-1H-pyrazol-4-amine
    • MDL: MFCD03422513
    • Inchi: 1S/C12H10F5N3/c1-4-12(18)5(2)20(19-4)3-6-7(13)9(15)11(17)10(16)8(6)14/h3,18H2,1-2H3
    • InChI Key: LZZVEBUYUDBHGA-UHFFFAOYSA-N
    • SMILES: N1(CC2=C(F)C(F)=C(F)C(F)=C2F)C(C)=C(N)C(C)=N1

3,5-dimethyl-1-(pentafluorophenyl)methyl-1H-pyrazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-228941-0.5g
3,5-dimethyl-1-[(pentafluorophenyl)methyl]-1H-pyrazol-4-amine
895929-03-0 95%
0.5g
$407.0 2024-06-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353371-1g
3,5-Dimethyl-1-((perfluorophenyl)methyl)-1h-pyrazol-4-amine
895929-03-0 95%
1g
¥9921.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353371-2.5g
3,5-Dimethyl-1-((perfluorophenyl)methyl)-1h-pyrazol-4-amine
895929-03-0 95%
2.5g
¥23673.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353371-250mg
3,5-Dimethyl-1-((perfluorophenyl)methyl)-1h-pyrazol-4-amine
895929-03-0 95%
250mg
¥10551.00 2024-04-26
Enamine
EN300-228941-10.0g
3,5-dimethyl-1-[(pentafluorophenyl)methyl]-1H-pyrazol-4-amine
895929-03-0 95%
10.0g
$3342.0 2024-06-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353371-100mg
3,5-Dimethyl-1-((perfluorophenyl)methyl)-1h-pyrazol-4-amine
895929-03-0 95%
100mg
¥8078.00 2024-04-26
Enamine
EN300-228941-5g
3,5-dimethyl-1-[(pentafluorophenyl)methyl]-1H-pyrazol-4-amine
895929-03-0
5g
$1718.0 2023-09-15
Enamine
EN300-228941-1g
3,5-dimethyl-1-[(pentafluorophenyl)methyl]-1H-pyrazol-4-amine
895929-03-0
1g
$424.0 2023-09-15
Enamine
EN300-228941-0.05g
3,5-dimethyl-1-[(pentafluorophenyl)methyl]-1H-pyrazol-4-amine
895929-03-0 95%
0.05g
$356.0 2024-06-20
Enamine
EN300-228941-0.25g
3,5-dimethyl-1-[(pentafluorophenyl)methyl]-1H-pyrazol-4-amine
895929-03-0 95%
0.25g
$391.0 2024-06-20

Additional information on 3,5-dimethyl-1-(pentafluorophenyl)methyl-1H-pyrazol-4-amine

Introduction to 3,5-dimethyl-1-(pentafluorophenyl)methyl-1H-pyrazol-4-amine (CAS No. 895929-03-0) in Modern Chemical and Pharmaceutical Research

The compound 3,5-dimethyl-1-(pentafluorophenyl)methyl-1H-pyrazol-4-amine, identified by its CAS number 895929-03-0, represents a significant advancement in the realm of specialized organic chemistry and pharmaceutical innovation. This heterocyclic amine, characterized by its unique structural motif of a pyrazole ring substituted with dimethyl groups, a pentafluorophenylmethyl moiety, and an amine functional group at the 4-position, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug discovery.

At the core of its appeal lies the synergistic interplay between its structural features and biological activity. The presence of the pentafluorophenyl group introduces a high electron-withdrawing effect, which can modulate the reactivity and binding affinity of the molecule. This feature is particularly valuable in designing ligands for enzyme inhibition or receptor binding studies. Simultaneously, the dimethyl substituents at the 3- and 5-positions of the pyrazole ring enhance steric bulk and lipophilicity, contributing to improved pharmacokinetic properties such as better solubility and membrane permeability.

Recent research has highlighted the compound's potential in addressing complex biological targets. For instance, studies have demonstrated its efficacy as a scaffold for developing novel antiviral agents. The pyrazole core is well-documented for its role in inhibiting viral proteases, which are critical for viral replication cycles. By incorporating fluorine atoms into the aromatic ring, researchers aim to enhance metabolic stability and resistance to enzymatic degradation, thereby prolonging the compound's therapeutic window.

In addition to antiviral applications, 3,5-dimethyl-1-(pentafluorophenyl)methyl-1H-pyrazol-4-amine has shown promise in oncology research. The unique combination of structural elements suggests potential interactions with various kinases and other oncoproteins. Preliminary in vitro studies indicate that this compound can disrupt signaling pathways associated with cancer cell proliferation and survival. The electron-withdrawing nature of the pentafluorophenyl group may facilitate interactions with hydrophobic pockets in target proteins, while the amine functionality allows for further derivatization to optimize binding affinity.

The synthesis of this compound exemplifies cutting-edge methodologies in organic chemistry. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the pyrazole ring efficiently. Additionally, fluorination strategies play a pivotal role in introducing the pentafluorophenyl moiety with high selectivity. These synthetic advancements not only streamline production but also open avenues for generating analogs with tailored properties for specific applications.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of 3,5-dimethyl-1-(pentafluorophenyl)methyl-1H-pyrazol-4-amine to biological targets. These simulations have revealed key interactions between the fluorinated aromatic ring and polar residues in protein active sites. Such insights guide medicinal chemists in optimizing lead compounds through structure-based drug design approaches.

The pharmaceutical industry continues to explore novel heterocyclic compounds like 3,5-dimethyl-1-(pentafluorophenyl)methyl-1H-pyrazol-4-amine due to their diverse biological activities and synthetic tractability. Its incorporation into drug candidates offers a balance between potency and pharmacokinetic favorability, making it an attractive candidate for further development. As research progresses, collaborations between academia and industry are expected to accelerate the translation of such compounds into clinical trials.

Looking ahead, future research directions may include exploring derivatives of this compound with modified substitution patterns or additional functional groups. Such modifications could enhance specific biological activities or improve drug-like properties such as bioavailability or metabolic stability. Furthermore, investigating its role in modulating immune responses or neurodegenerative diseases represents an exciting frontier for this versatile scaffold.

In conclusion,3,5-dimethyl-1-(pentafluorophenyl)methyl-1H-pyrazol-4-amine (CAS No. 895929-03-0) stands as a testament to the ingenuity of modern chemical synthesis and its potential impact on pharmaceutical innovation. Its unique structural features make it a valuable tool for researchers seeking novel therapeutic agents across multiple disease areas. As our understanding of molecular interactions deepens, compounds like this will continue to play a pivotal role in shaping the future of medicine.

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.